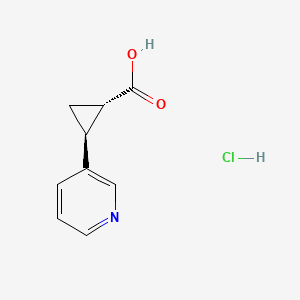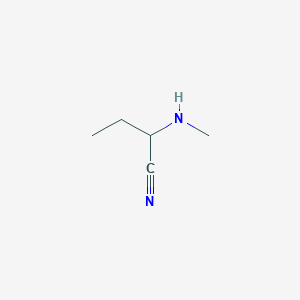![molecular formula C13H16N2O5S B2853632 N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-30-8](/img/structure/B2853632.png)
N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether, and also features an amide and a sulfamoyl group. Compounds with these functional groups often exhibit interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole ring, an amide group, and a sulfamoyl group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been known to undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the benzo[d][1,3]dioxole ring could potentially undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the benzo[d][1,3]dioxole moiety have been explored for their potential in anticancer therapy. The structural similarity of N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide to these compounds suggests it may also possess anticancer properties. Research has shown that indoles with benzo[d][1,3]dioxole structures can be effective against various cancer cell lines, including prostate, pancreatic, and leukemia . Further studies could explore the efficacy of this compound in inducing cell cycle arrest and apoptosis in cancer cells.
Antimicrobial and Antitubercular Properties
The benzo[d][1,3]dioxole core is present in several compounds with significant antimicrobial activity. Given the urgent need for new antitubercular agents, derivatives of N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could be synthesized and evaluated for their activity against Mycobacterium tuberculosis . This could lead to the development of novel treatments for tuberculosis, especially drug-resistant strains.
Organoselenium Chemistry
Organoselenium compounds have a wide range of applications, including in organic synthesis, pharmaceutics, and catalysis. The synthesis and characterization of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been reported . This suggests that N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could be a precursor or a structural motif in the development of new organoselenium compounds with potential biological importance.
Anti-Inflammatory and Immunomodulatory Effects
Compounds similar to N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have shown anti-inflammatory and immunomodulatory effects. These properties are valuable in the treatment of chronic diseases such as rheumatoid arthritis . Research into the specific effects of this compound could lead to new therapeutic agents for inflammatory conditions.
Gastroprotective Applications
The structural analogs of N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated antiulcer action and the ability to reduce gastric hypersecretion. This suggests potential applications in the development of gastroprotective drugs . Further research could investigate the efficacy of this compound in protecting the gastric lining and controlling acid secretion.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(prop-2-enylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h2-4,8,15H,1,5-7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQDALPMLQOGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
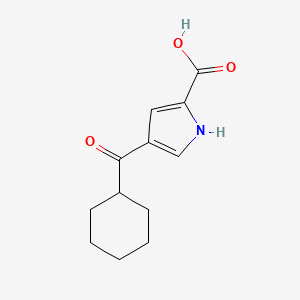
![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)
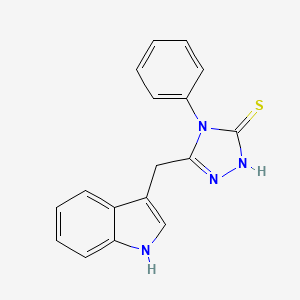
![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)
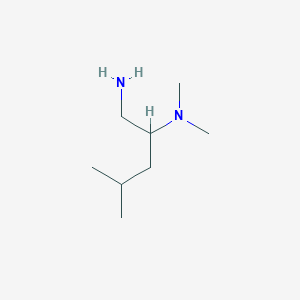
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
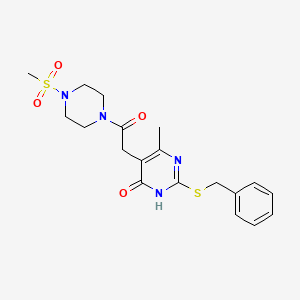
![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)
![2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid](/img/structure/B2853562.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)
